2-(Methylthio)-5-(trifluoromethyl)benzaldehyde

Catalog No.
S15993767
CAS No.
M.F
C9H7F3OS
M. Wt
220.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Methylthio)-5-(trifluoromethyl)benzaldehyde

Product Name

2-(Methylthio)-5-(trifluoromethyl)benzaldehyde

IUPAC Name

2-methylsulfanyl-5-(trifluoromethyl)benzaldehyde

Molecular Formula

C9H7F3OS

Molecular Weight

220.21 g/mol

InChI

InChI=1S/C9H7F3OS/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-5H,1H3

InChI Key

KGRJSYSBYXBSJS-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=C1)C(F)(F)F)C=O

2-(Methylthio)-5-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a methylthio group (-SCH₃) and a trifluoromethyl group (-CF₃) attached to a benzaldehyde core. Its molecular formula is C₉H₇F₃OS, and it is notable for its unique structural features that contribute to its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science.

Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction: The aldehyde can be reduced to yield primary alcohols.
  • Substitution: The methylthio and trifluoromethyl groups can participate in nucleophilic substitution reactions, making the compound versatile in organic synthesis.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Research has indicated that 2-(Methylthio)-5-(trifluoromethyl)benzaldehyde may exhibit biological activities, particularly as a potential therapeutic agent. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may influence its interactions with biological targets such as enzymes or receptors. Preliminary studies suggest that it could have applications in drug development, particularly in targeting specific molecular pathways .

Synthesis of 2-(Methylthio)-5-(trifluoromethyl)benzaldehyde can be achieved through various methods:

  • Friedel-Crafts Acylation: This method involves the acylation of a suitable aromatic precursor using an acyl chloride in the presence of a Lewis acid catalyst, followed by subsequent reactions to introduce the methylthio and trifluoromethyl groups.
  • Direct Fluorination: Selective fluorination of appropriate precursors can also yield this compound. This often requires specialized conditions to ensure the stability of the trifluoromethyl group during synthesis .

The compound has a wide range of applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Investigated for potential therapeutic properties, especially in drug development.
  • Material Science: Used in producing specialty chemicals and materials due to its unique chemical properties .

Interaction studies have focused on understanding how 2-(Methylthio)-5-(trifluoromethyl)benzaldehyde interacts with biological molecules. Its electrophilic nature allows it to engage in nucleophilic attacks on biomolecules, which could lead to significant biological effects. Molecular docking simulations are being utilized to explore specific interactions with target proteins, enhancing our understanding of its potential therapeutic uses.

Several compounds share structural similarities with 2-(Methylthio)-5-(trifluoromethyl)benzaldehyde. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
2-Fluoro-3-methylbenzaldehydeFluorine and methyl groups on benzaldehydeLacks methylthio group
3-Methyl-5-(methylthio)benzaldehydeMethylthio group present but no fluorineDifferent position of substituents
2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehydeContains trifluoromethyl instead of methylthioEnhanced lipophilicity due to trifluoromethyl
4-Fluoro-3-methylbenzaldehydeFluorine at para positionDifferent substitution pattern

The uniqueness of 2-(Methylthio)-5-(trifluoromethyl)benzaldehyde lies in its combination of both a methylthio group and a trifluoromethyl group, which may confer distinct chemical properties and biological activities compared to other similar compounds .

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Exact Mass

220.01697050 g/mol

Monoisotopic Mass

220.01697050 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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